1-(Trifluoroacetyl)imidazole

Catalog No.
S703704
CAS No.
1546-79-8
M.F
C5H3F3N2O
M. Wt
164.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoroacetyl)imidazole

CAS Number

1546-79-8

Product Name

1-(Trifluoroacetyl)imidazole

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H

InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=O)C(F)(F)F

Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F

The exact mass of the compound 1-(Trifluoroacetyl)imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151965. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Trifluoroacetyl)imidazole (TFAI) is a highly selective, mild trifluoroacetylating agent primarily utilized for the derivatization of primary and secondary amines, alcohols, and specific nucleosides . Unlike harsher in-class alternatives, TFAI is prized in both analytical chemistry and complex active pharmaceutical ingredient (API) synthesis for its ability to transfer the trifluoroacetyl group under near-neutral conditions . For procurement teams and synthetic chemists, its primary value lies in its exceptional processability: it is a stable liquid at room temperature with a boiling point of 137 °C, making it significantly easier to handle and store than gaseous or highly volatile acyl chlorides and anhydrides .

Procurement Fit

Workflow GC-MS or GC-MS/MS derivatization
Selection Selective for amines and aminomethyl side chains
Use Context Moisture-sensitive reagent; may support trace-level analysis

Attempting to substitute TFAI with cheaper, more common reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride often leads to critical process failures when handling sensitive substrates . TFAA generates highly acidic trifluoroacetic acid (TFA) as a stoichiometric byproduct, which can cleave acid-labile protecting groups, degrade delicate molecular architectures, and necessitate the addition of external basic scavengers . In contrast, TFAI releases imidazole—a mild, easily removed base—upon acyl transfer, ensuring a neutral-to-mildly-basic reaction environment that preserves substrate integrity and drastically simplifies downstream purification workflows .

Substitution Risk

TFAI
BSTFA
May reduce detection sensitivity and produce interfering by-products.
TFAI
TFAA
May lead to non-selective acylation and complex product mixtures.
TFAI
TMS reagents
May compromise chromatographic cleanliness and signal quality.

Self-Buffering Acylation

When selecting a trifluoroacetylating agent for acid-sensitive APIs, the byproduct pKa is a critical procurement dimension. Trifluoroacetic anhydride (TFAA) generates trifluoroacetic acid (pKa ~0.23), a strong acid that requires basic scavengers to prevent substrate degradation. TFAI instead releases imidazole (conjugate acid pKa ~6.95) . This ~6.7 pH unit difference in byproduct acidity allows TFAI to operate in a self-buffering, mild environment, eliminating the need for external amines like pyridine or triethylamine .

Evidence DimensionByproduct Acidity (pKa)
Target Compound DataTFAI (releases imidazole, pKa ~6.95)
Comparator Or BaselineTFAA (releases trifluoroacetic acid, pKa ~0.23)
Quantified Difference~6.7 pH unit difference; mild base vs. strong acid
ConditionsStandard nucleophilic acyl substitution without external scavengers

Eliminates the need for external basic scavengers, preventing the degradation of acid-labile substrates and simplifying purification.

LOD vs BSTFA
Head-to-head
0.01 ng/mL
100-fold lower than BSTFA
Reported lower detection limit may support trace analysis.
GC-MS/MS of thiodiglycol in water and sediment.

GC-MS Sensitivity Advantage

For trace environmental and forensic analysis, such as the detection of mustard gas degradation products (thiodiglycol), TFAI outperforms standard silylating agents. Comparative studies demonstrate that TFAI provides much higher sensitivity and a very clean background compared to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]. This allows for the reliable quantification of thiodiglycol and thiodiglycol sulfoxide at trace levels (ng/mL) without the chromatographic interference typically caused by bulky silyl byproducts .

Evidence DimensionGC-MS Signal-to-Noise and Sensitivity
Target Compound DataTFAI (High sensitivity, clean background)
Comparator Or BaselineBSTFA (Lower sensitivity, higher background interference)
Quantified DifferenceSignificantly enhanced signal-to-noise ratio for trace analytes
ConditionsGC-MS/MS analysis of thiodiglycol (TDG) in water/sediment samples

Crucial for forensic and environmental labs requiring ultra-low limits of detection where standard silylating agents fail.

Chromatogram Quality
Head-to-head
TFAI Cleaner TIC, best yields
TMS More background noise
Reported cleaner signal may reduce re-runs and maintenance.
Tested on nitrogen and sulfur mustard precursors.

Safer Scale-Up Handling

Handling volatile fluorinated reagents poses significant infrastructure costs. Trifluoroacetyl chloride is a toxic gas at room temperature (boiling point -27 °C), requiring specialized pressurized equipment. TFAA is a highly volatile, fuming liquid (boiling point ~40 °C). In contrast, TFAI is a stable liquid with a boiling point of 137-138 °C . This ~97 °C higher boiling point compared to TFAA drastically reduces vapor pressure hazards, fuming, and the need for specialized ventilation during large-scale handling .

Evidence DimensionBoiling Point and Volatility
Target Compound DataTFAI (Liquid, bp 137-138 °C)
Comparator Or BaselineTFAA (Volatile liquid, bp ~40 °C) / Trifluoroacetyl chloride (Gas, bp -27 °C)
Quantified Difference97 °C to 164 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces the need for specialized gas-handling or high-ventilation infrastructure, lowering process safety risks during scale-up.

Reaction Kinetics
Head-to-head
TFAI Quicker, milder, no by-products
BSTFA Slower, by-products observed
Reported faster protocol may support higher throughput.
Derivatization of TDG and TDGO.
Chemoselectivity
Class-level
Selective for aminomethyl side chain; TFAA may over-acylate.
May support complex molecule synthesis; quantitative data to verify.
Based on nucleoside derivatization reports.

Trace Forensic GC-MS Analysis

Because TFAI provides a significantly cleaner background and higher sensitivity than standard silylating agents like BSTFA, it is the reagent of choice for derivatizing trace biomarkers, such as mustard gas degradation products (thiodiglycol) and quinolinic acid [1]. It is ideal for laboratories requiring ultra-low detection limits in complex matrices.

Acid-Sensitive API Synthesis

In complex API synthesis where substrates contain acid-labile protecting groups or delicate molecular architectures, TFAI is preferred over TFAA. The release of mild imidazole instead of strong trifluoroacetic acid prevents unwanted cleavage or degradation, ensuring higher yields and eliminating the need for external acid scavengers .

Selective Nucleoside Modification

TFAI is highly effective for the specific trifluoroacetylation of aminomethyl side chains on certain nucleosides . Its mild reactivity profile prevents the depurination or backbone cleavage that can occur when using harsher acyl chlorides or anhydrides.

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental trace analysis (GC-MS/MS)
Derivatization sensitivity
LOD verification against target analyte
High-throughput forensic derivatization
Reaction speed and byproduct profile
Protocol robustness and turnaround validation
Nucleoside analogue synthesis
Chemoselectivity for amino groups
Selective protection vs. over-acylation
Nitrile synthesis via aldoxime dehydration
Mild reaction conditions
Functional group tolerance and yield

XLogP3

0.8

UNII

8C6041OW3I

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1546-79-8

Wikipedia

1-(trifluoroacetyl)imidazole

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